1-ethyl-9H-pyrano[3,4-b]indol-3-one
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Overview
Description
1-Ethyl-9H-pyrano[3,4-b]indol-3-one is a fascinating organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-9H-pyrano[3,4-b]indol-3-one can be synthesized through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile under specific conditions to form the pyrano[3,4-b]indol-3-one core. The reaction conditions typically include high temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-9H-pyrano[3,4-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
1-Ethyl-9H-pyrano[3,4-b]indol-3-one has a wide range of applications in scientific research. Its derivatives are studied for their potential use in:
Chemistry: As intermediates in the synthesis of complex organic molecules.
Biology: Investigating the biological activity of indole derivatives in various cellular processes.
Medicine: Exploring the therapeutic potential of these compounds in treating diseases such as cancer and microbial infections.
Industry: Utilizing the compound in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-ethyl-9H-pyrano[3,4-b]indol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Understanding these mechanisms is crucial for developing effective applications in medicine and other fields.
Comparison with Similar Compounds
1-Ethyl-9H-pyrano[3,4-b]indol-3-one is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-methyl-9H-pyrano[3,4-b]indol-3-one
1-ethyl-1H-pyrano[3,4-b]indol-3-one
1-ethyl-2H-pyrano[3,4-b]indol-3-one
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular structures.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-ethyl-9H-pyrano[3,4-b]indol-3-one |
InChI |
InChI=1S/C13H11NO2/c1-2-11-13-9(7-12(15)16-11)8-5-3-4-6-10(8)14-13/h3-7,14H,2H2,1H3 |
InChI Key |
PXCFCQSDIQHEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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